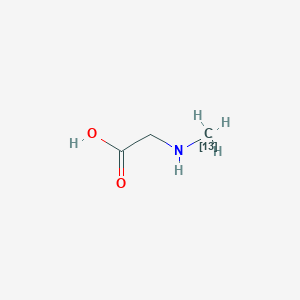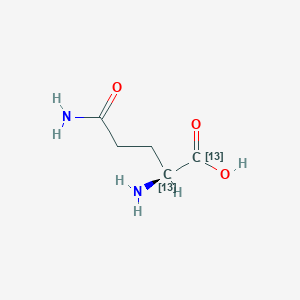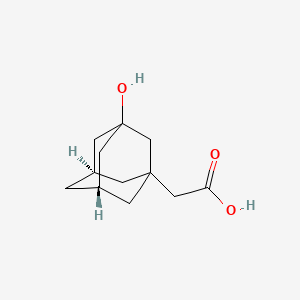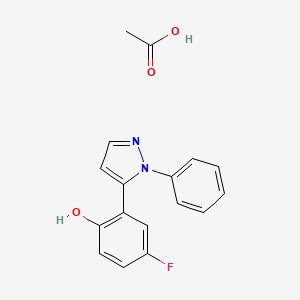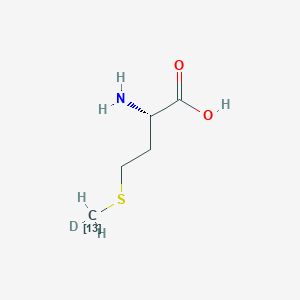
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid: is a unique amino acid derivative characterized by the presence of a deuterium atom and a carbon-13 isotope in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the amino acid backbone. One common method is the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. For example, the amino acid can be synthesized by reacting a deuterated methylsulfanyl compound with a carbon-13 labeled butanoic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of labeled compounds for NMR spectroscopy and mass spectrometry studies.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, especially those involving sulfur-containing amino acids.
Medicine: The labeled compound is valuable in medical research for tracing metabolic processes and studying the pharmacokinetics of drugs.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium and carbon-13 isotopes provide unique labeling that allows for detailed tracking and analysis of the compound’s behavior in biological systems. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing the compound’s activity and interactions.
Comparación Con Compuestos Similares
Methionine: A sulfur-containing amino acid with a similar structure but without the isotopic labeling.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions in biological systems.
Cysteine: Another sulfur-containing amino acid that can undergo similar chemical reactions.
Uniqueness: The presence of deuterium and carbon-13 isotopes in (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid makes it unique for use in isotopic labeling studies. This allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D |
Clave InChI |
FFEARJCKVFRZRR-LYCQJCGGSA-N |
SMILES isomérico |
[2H][13CH2]SCC[C@@H](C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

